3-Chloropropyltrichlorosilane
Overview
Description
3-Chloropropyltrichlorosilane is an organosilicon compound with the molecular formula C₃H₆Cl₄Si. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in the production of various silane coupling agents. These agents are crucial in enhancing the adhesion between organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropropyltrichlorosilane is typically synthesized through the hydrosilylation of allyl chloride with trichlorosilane. This reaction is catalyzed by transition metals such as platinum, rhodium, or palladium. The reaction conditions often involve the use of chloroplatinic acid as a catalyst, which facilitates the addition of the silicon-hydrogen bond to the carbon-carbon double bond in allyl chloride .
Industrial Production Methods: In industrial settings, the production of trichloro(3-chloropropyl)silane involves the reaction of trichlorosilane with chloropropene in the presence of a platinum catalyst. The reaction is carried out at room temperature, and the product is obtained with a yield of approximately 70-76% .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across carbon-carbon double bonds in alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out under mild conditions with the presence of a base to neutralize the hydrochloric acid formed.
Hydrosilylation: Catalysts such as platinum, rhodium, or palladium are used under mild to moderate temperatures.
Major Products:
Substitution Reactions: The major products are organosilicon compounds where the chlorine atoms are replaced by other functional groups.
Hydrosilylation: The major products are organosilicon compounds with silicon-carbon bonds formed through the addition of trichloro(3-chloropropyl)silane to alkenes.
Scientific Research Applications
3-Chloropropyltrichlorosilane is widely used in scientific research and industrial applications:
Medicine: Research is ongoing to explore its potential in drug delivery systems and biomedical devices.
Mechanism of Action
The primary mechanism of action of trichloro(3-chloropropyl)silane involves its ability to form strong bonds with both organic and inorganic materials. This is achieved through the formation of siloxane bonds (Si-O-Si) when it reacts with hydroxyl groups on surfaces. The compound’s reactivity is largely due to the presence of the trichlorosilyl group, which can undergo hydrolysis and condensation reactions to form stable siloxane linkages .
Comparison with Similar Compounds
(3-Chloropropyl)trimethoxysilane: This compound has similar applications but differs in its reactivity due to the presence of methoxy groups instead of chlorine atoms.
Octadecyltrichlorosilane: Used in similar applications but has a longer alkyl chain, affecting its physical properties and reactivity.
Perfluoroctyltrichlorosilane: Contains perfluorinated groups, making it highly hydrophobic and useful in specialized applications.
Uniqueness: 3-Chloropropyltrichlorosilane is unique due to its balance of reactivity and stability, making it a versatile intermediate in the synthesis of various silane coupling agents. Its ability to form strong bonds with both organic and inorganic materials makes it indispensable in many industrial applications .
Properties
IUPAC Name |
trichloro(3-chloropropyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl4Si/c4-2-1-3-8(5,6)7/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXSLJBUMMHDKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027492 | |
Record name | Trichloro(3-chloropropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-06-3 | |
Record name | (3-Chloropropyl)trichlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2550-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trichloro(3-chloropropyl)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichloro(3-chloropropyl)silane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silane, trichloro(3-chloropropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trichloro(3-chloropropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloro(3-chloropropyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRICHLORO(3-CHLOROPROPYL)SILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1554E15C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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